6-chloro-4-(2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-2H-1,4-benzoxazin-3(4H)-one -

6-chloro-4-(2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-2H-1,4-benzoxazin-3(4H)-one

Catalog Number: EVT-4775302
CAS Number:
Molecular Formula: C23H15ClN2O3
Molecular Weight: 402.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-chloro-4-(2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound that belongs to the class of benzoxazinones. This compound has been researched for its potential as a factor Xa inhibitor. [ [] ] Factor Xa plays a crucial role in the blood coagulation cascade, making it a target for anticoagulant drug development. [ [] ]

Synthesis Analysis

The synthesis of 6-chloro-4-(2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-2H-1,4-benzoxazin-3(4H)-one is achieved through a multi-step process. The process involves the initial identification of a lead compound, 4-[5-[(2R,6S)-2,6-dimethyltetrahydro-1(2H)-pyridinyl]pentyl]-2-phenyl-2H-1,4-benzoxazin-3(4H)-one, via high-throughput screening for FXa inhibition activity. [ [] ] Subsequent optimization and scaffold hopping, guided by structure-activity relationship studies and molecular modeling, led to the development of the target compound. [ [] ] The specific details of the synthesis are not provided in the available literature.

Mechanism of Action

The mechanism of action of 6-chloro-4-(2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-2H-1,4-benzoxazin-3(4H)-one is described as a potent inhibitor of factor Xa. [ [] ] The compound likely binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin and thereby disrupting the coagulation cascade. [ [] ] Further details of the binding interactions and specific residues involved in the inhibition are not provided in the available literature.

Applications

The primary application of 6-chloro-4-(2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-2H-1,4-benzoxazin-3(4H)-one investigated in the provided literature is its potential as an anticoagulant drug, stemming from its potent inhibitory activity against factor Xa. [ [] ] The compound was found to be efficacious in rabbit and dog antithrombotic models when administered intravenously. [ [] ]

6-(7H-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-2H-1,4-Benzoxazin-3(4H)-One

Compound Description: This compound, denoted as "1a" in the study by Nagata et al. , served as a high-throughput screening (HTS) hit compound identified as a mineralocorticoid receptor (MR) antagonist. This discovery prompted further investigations into the development of novel nonsteroidal MR antagonists.

Relevance: This compound shares the core 2H-1,4-benzoxazin-3(4H)-one scaffold with 6-chloro-4-(2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-2H-1,4-benzoxazin-3(4H)-one. The key difference lies in the substituent at the 6-position. The research conducted by Nagata et al. utilized this compound as a starting point for lead generation, exploring modifications at the 6-position to enhance potency and selectivity as MR antagonists.

6-[1-(4-Fluoro-2-Methylphenyl)-3-(Trifluoromethyl)-1H-Pyrazol-5-yl]-2H-1,4-Benzoxazin-3(4H)-One

Compound Description: This derivative, labeled as "14n" in Nagata et al.'s work , emerged as a highly potent and selective mineralocorticoid receptor (MR) antagonist. It notably exhibited a significant antihypertensive effect in deoxycorticosterone acetate-salt hypertensive rats, leading to its selection for further pharmacological evaluation.

Relevance: Like 6-chloro-4-(2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-2H-1,4-benzoxazin-3(4H)-one, this compound is built upon the 2H-1,4-benzoxazin-3(4H)-one core structure. The study by Nagata et al. systematically modified the 6-position substituent, leading to this compound's discovery as a potent and selective MR antagonist. The study highlights the potential of the 2H-1,4-benzoxazin-3(4H)-one scaffold for the development of therapeutics targeting the MR.

(4S)-6-Chloro-4-(2-Cyclopropylethynyl)-1,4-Dihydro-4-(Trifluoromethyl)-2H-3,1-Benzoxazin-2-One (Efavirenz)

Compound Description: Efavirenz is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV . It is primarily metabolized by the cytochrome P450 enzyme CYP2B6.

Relevance: The research by Ward et al. investigated the structural features of efavirenz crucial for its recognition and metabolism by CYP2B6. This study systematically explored the importance of each heteroatom within the oxazinone ring of efavirenz, demonstrating that modifications to this ring system can still result in substrates for CYP2B6. This research highlights the structural similarities and potential metabolic relationships between efavirenz and 6-chloro-4-(2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-2H-1,4-benzoxazin-3(4H)-one, which also contain the benzoxazinone core.

6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-2-methyl-4-(trifluoromethyl)-2H-3,1-benzoxazine (1)

(4S)-6-chloro-4-[(1E)-2-cyclopropylethenyl]-3,4-dihydro-4-(trifluoromethyl)-2(1H)-quinazolinone (2)

(4S)-6-chloro-4-(2-cyclopropylethynyl)-3,4-dihydro-4-(trifluoromethyl)-2(1H)-quinazolinone (3)

6-chloro-4-(cyclopropylethynyl)-3,4-dihydro-4-(trifluoromethyl)-2(1H)-quinolinone (4)

6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-2-one (5)

Compound Description: These five compounds were designed and synthesized by Ward et al. as analogs of efavirenz. The researchers investigated the impact of single heteroatom substitutions within the oxazinone ring on metabolism by CYP2B6.

Properties

Product Name

6-chloro-4-(2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-2H-1,4-benzoxazin-3(4H)-one

IUPAC Name

6-chloro-4-(2-oxo-4-phenyl-1H-quinolin-3-yl)-1,4-benzoxazin-3-one

Molecular Formula

C23H15ClN2O3

Molecular Weight

402.8 g/mol

InChI

InChI=1S/C23H15ClN2O3/c24-15-10-11-19-18(12-15)26(20(27)13-29-19)22-21(14-6-2-1-3-7-14)16-8-4-5-9-17(16)25-23(22)28/h1-12H,13H2,(H,25,28)

InChI Key

HWCSAEQYYWQWFT-UHFFFAOYSA-N

SMILES

C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)C3=C(C4=CC=CC=C4NC3=O)C5=CC=CC=C5

Canonical SMILES

C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)C3=C(C4=CC=CC=C4NC3=O)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.